Methyl hexadeca-9,11-dienoate
Description
Properties
CAS No. |
63024-95-3 |
|---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
methyl hexadeca-9,11-dienoate |
InChI |
InChI=1S/C17H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h6-9H,3-5,10-16H2,1-2H3 |
InChI Key |
JNBOKXJSYUCZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=CCCCCCCCC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Fatty Acid Ester Family
Fatty acid esters with varying chain lengths, double bond positions, and functional groups exhibit distinct physicochemical and biological properties. Key analogs include:
Key Structural Differences and Implications :
- Functional Groups: Hydroxy derivatives (e.g., methyl 13-hydroxyoctadeca-9,11-dienoate) exhibit increased polarity, influencing solubility and interaction with enzymes like lipoxygenase .
- Chain Length : Shorter esters (e.g., methyl palmitate) lack unsaturated bonds, reducing reactivity but improving oxidative stability .
n-Hexadecanoic Acid (Palmitic Acid)
- Source : Abundant in plant and animal fats.
- Activity : Cytotoxic to leukemic cells, AChE inhibition, and larval toxicity .
- Comparison : Unlike its methyl ester counterpart, the free acid form shows higher bioavailability but lower volatility.
Isopropyl Palmitate
This compound
Key Comparators
- Methyl Linoleate: Well-documented antioxidant activity via DPPH radical scavenging and inhibition of lipid peroxidation .
- Methyl 13-Oxooctadeca-9,11-dienoate: Participates in Strecker degradation, forming reactive aldehydes in model systems .
- Synthetic Derivatives: Methyl (10E,12E)-9-(2,6-dihydroxyphenoxy)octadeca-10,12-dienoate shows enhanced solubility and antioxidant efficacy in biodiesel applications .
Preparation Methods
Direct Esterification of Hexadeca-9,11-Dienoic Acid
The most straightforward route involves esterifying hexadeca-9,11-dienoic acid with methanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) catalyzes the reaction, proceeding via nucleophilic acyl substitution.
Reaction Conditions:
- Molar Ratio: 1:20 (acid:methanol) ensures excess methanol drives equilibrium toward ester formation.
- Temperature: Reflux (~65°C) for 6–8 hours achieves >90% conversion.
- Workup: Neutralization with NaHCO₃, followed by extraction with ethyl acetate and distillation under reduced pressure (0.1 mmHg, 120°C).
Challenges:
- The conjugated diene system is prone to isomerization under prolonged heating, necessitating strict temperature control.
- Acidic conditions may protonate double bonds, leading to partial saturation; this is mitigated by using mild acids like Amberlyst-15.
Transesterification of Natural Oils
Vegetable oils rich in hexadeca-9,11-dienoic acid (e.g., Hippophae rhamnoides seed oil) serve as sustainable feedstocks. Base-catalyzed transesterification with methanol cleaves triglyceride esters into methyl esters.
Industrial Protocol:
- Catalyst: Sodium methoxide (NaOMe, 0.5–1.0 wt%).
- Conditions: 60°C, 1–2 hours, vigorous stirring.
- Yield: 85–92% after phase separation and molecular distillation.
Side Reactions:
- Saponification occurs if free fatty acids exceed 2%, requiring feedstock pretreatment.
- Conjugated dienes may undergo [4+2] cycloaddition at elevated temperatures, forming undesired Diels-Alder adducts.
Julia–Kocienski Olefination for Diene Synthesis
The Julia–Kocienski olefination constructs conjugated dienes from aldehydes and sulfone derivatives, offering stereochemical control. For methyl hexadeca-9,11-dienoate, this method assembles the diene moiety before esterification.
Stepwise Synthesis:
- Aldehyde Preparation: Oxidation of 1,5-dienes using Sharpless asymmetric epoxidation yields enantiomerically pure epoxides, which are reduced to aldehydes.
- Olefination: Reacting the aldehyde with ethyl bromoacetate-derived magnesium enolate forms the trans-configured diene.
- Esterification: The resulting dienol is methylated using dimethyl carbonate (DMC) under basic conditions.
Optimization Data:
| Parameter | Value | Source |
|---|---|---|
| Enolate Stability | −78°C in THF | |
| Stereoselectivity | >95% trans | |
| Overall Yield | 68% (two steps) |
Biosynthetic-Inspired Oxidative Cyclization
Drawing from acetogenin biosynthesis, 1,5-dienes undergo permanganate-promoted oxidative cyclization to form tetrahydrofuran (THF) intermediates, which are hydrolyzed to diols and esterified.
Key Steps:
- Epoxidation: (Z,Z)-1,5-dienes react with VO(acac)₂ and t-BuOOH to form cis-epoxides.
- Cyclization: Acidic hydrolysis induces intramolecular attack, yielding a THF-diol.
- Esterification: Diols are selectively methylated using methyl iodide (CH₃I) and Ag₂O.
Stereochemical Outcomes:
- cis-Epoxidation produces threo-cis-threo configurations, while trans-epoxidation yields threo-trans-threo isomers.
- Enzymatic resolution with lipases (e.g., Candida antarctica) achieves enantiomeric excess >98%.
Thermodynamic and Kinetic Considerations
Hydrogenation Enthalpy:
The ΔrH° for hydrogenating this compound to its monoene derivative is −122.6 ± 1.0 kJ/mol in n-hexane. This exothermicity underscores the diene’s reactivity, necessitating inert atmospheres during synthesis.
Thermal Degradation:
At temperatures >250°C, retro-Diels-Alder decomposition occurs, generating hexanal and unsaturated ketones. Short-path distillation (<200°C) preserves integrity.
Analytical Validation of Synthetic Products
Gas Chromatography-Mass Spectrometry (GC-MS):
- Derivatization: Silylation with BSTFA enhances volatility.
- Fragmentation: Characteristic ions at m/z 268 (M⁺), 223 (M⁺ − COOCH₃), and 149 (C₉H₁₇⁺).
- Retention Index: 1895–1920 on DB-5 columns (5% phenyl polysiloxane).
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (CDCl₃): δ 5.35–5.25 (m, 4H, CH=CH), 3.65 (s, 3H, OCH₃), 2.30 (t, 2H, J = 7.5 Hz, COOCH₂).
- ¹³C NMR: 174.2 (COO), 130.1–128.3 (CH=CH), 51.4 (OCH₃).
Industrial Scalability and Environmental Impact
Green Chemistry Metrics:
- E-Factor: Transesterification (E = 0.8) outperforms direct esterification (E = 1.5) due to methanol recovery.
- Catalyst Recycling: Heterogeneous catalysts (e.g., Mg-Al hydrotalcites) reduce waste.
Regulatory Compliance:
Q & A
Q. What established synthesis methods are used for Methyl hexadeca-9,11-dienoate and its derivatives?
this compound derivatives, such as hydroxy or hydroperoxy variants, are synthesized via chemoenzymatic routes using hydroxynitrile lyases (e.g., from Hevea brasiliensis) to achieve stereochemical control . Esterification of precursor acids (e.g., 13-hydroxyoctadeca-9,11-dienoic acid) with methanol under acidic catalysis is common, followed by purification via column chromatography. Structural confirmation relies on NMR (1H/13C) and HPLC for purity assessment .
Q. Which analytical techniques are critical for characterizing the structural configuration of this compound?
High-resolution NMR spectroscopy is essential for determining double bond geometry (Z/E) and functional groups. HPLC ensures purity (>98%), while mass spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) . For oxidized derivatives (e.g., hydroperoxides), LC-MS/MS with MRM transitions (e.g., m/z 311→293) is recommended .
Q. What in vitro models are appropriate for studying the anti-inflammatory effects of this compound?
RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) are widely used. Measure TNF-α suppression via ELISA and validate with NF-κB luciferase reporter assays. Compare results with positive controls like dexamethasone to establish potency .
Q. How does this compound interact with lipid metabolism pathways?
It acts as a PPAR-α/γ agonist, enhancing fatty acid β-oxidation in hepatocytes (e.g., HepG2 cells) and adipocyte differentiation. Radiolabeled tracers (e.g., [14C]-palmitate) quantify metabolic flux in vitro .
Advanced Research Questions
Q. How do stereochemical configurations (Z/E) at positions 9 and 11 influence biological activity?
The (9Z,11E) configuration enhances anti-inflammatory activity by modulating PPAR-γ pathways, while (9E,11E) isomers show reduced efficacy. Use isomerically pure samples (prepared via chiral chromatography) and compare effects in cytokine inhibition assays (e.g., IL-6 in THP-1 cells) .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
Conduct systematic reviews with meta-analysis, controlling for variables like isomer ratios, solvent systems, and cell line variability. Apply dose-response meta-analysis to assess potency thresholds and validate findings using orthogonal assays (e.g., lipid peroxidation vs. COX-2 expression) .
Q. How can researchers differentiate autoxidation artifacts from enzymatically generated hydroperoxides in stability studies?
Compare time-course LC-MS profiles under argon (inert conditions) vs. ambient oxygen. Use electron spin resonance (ESR) to detect radical intermediates. Include lipoxygenase-treated controls and antioxidants (e.g., BHT) to suppress non-enzymatic oxidation .
Q. What catalytic systems improve stereoselectivity in synthesizing (9Z,11E)-configured derivatives?
Rhodium-catalyzed asymmetric hydrosilylation or enzymatic resolution with Candida antarctica lipase B enhances enantiomeric excess. Monitor reactions via chiral HPLC (Chiralpak AD-H column) and optimize temperature (-20°C to 4°C) to minimize racemization .
Q. How do researchers quantify trace oxidation products in biological matrices?
Use LC-MS/MS with deuterated internal standards (e.g., d4-13-HPODE) to correct matrix effects. Validate with enzymatic assays (lipoxygenase inhibition) and confirm hydroperoxide levels via ferric thiocyanate colorimetry .
Q. What statistical approaches are recommended for dose-response studies on cytotoxic effects?
Fit data to four-parameter logistic models (IC₅₀ calculation) using software like GraphPad Prism. Assess goodness-of-fit via residual plots and apply F-tests to compare linear vs. nonlinear models. Include Hill slopes to evaluate cooperativity .
Key Methodological Insights
- Synthetic Optimization : Enzymatic methods (e.g., hydroxynitrile lyases) offer superior stereocontrol over traditional chemical synthesis .
- Analytical Challenges : Distinguishing isomers requires advanced NMR (NOESY for spatial proximity) and chiral stationary phases in HPLC .
- Biological Assays : Combine in vitro models (e.g., macrophage assays) with in silico docking studies to map interactions with PPAR-γ .
- Data Robustness : Address variability in bioactivity studies through rigorous meta-analysis frameworks and standardized reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
